(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
CAS No.: 1232810-21-7
Cat. No.: VC2663368
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1232810-21-7 |
|---|---|
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetic acid |
| Standard InChI | InChI=1S/C11H14N2O3/c14-10-6-8-4-2-1-3-5-9(8)12-13(10)7-11(15)16/h6H,1-5,7H2,(H,15,16) |
| Standard InChI Key | PBSUVJYSLPPULE-UHFFFAOYSA-N |
| SMILES | C1CCC2=CC(=O)N(N=C2CC1)CC(=O)O |
| Canonical SMILES | C1CCC2=CC(=O)N(N=C2CC1)CC(=O)O |
Introduction
Chemical Structure and Identification
The compound can be identified through various chemical identifiers that facilitate its categorization in chemical databases and research literature. The primary identifiers are summarized in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 1232810-21-7 |
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| MFCD Number | MFCD16170933 |
| SMILES | C1CCC2=CC(N(CC(O)=O)N=C2CC1)=O |
| InChI Key | PBSUVJYSLPPULE-UHFFFAOYSA-N |
The molecular structure consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms arranged in a specific configuration that determines its chemical and potential biological properties . The presence of both the heterocyclic ring system and the carboxylic acid group suggests multiple potential interaction points for chemical reactions or biological activity.
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Not specified in literature |
| Molecular Weight | 222.24 g/mol |
| Solubility | Limited information available |
| Melting Point | Not documented in literature |
| Boiling Point | Not documented in literature |
| Purity (Commercial) | Typically 95-98% |
Structural Classification and Chemical Characteristics
(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid belongs to several important chemical classifications that help contextualize its properties and potential applications:
Heterocyclic Compound Classification
The molecule is primarily classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. More specifically, it falls under the pyridazine class of heterocycles, which are six-membered rings containing two adjacent nitrogen atoms . The pyridazine ring is fused with a cycloheptane ring, forming the cyclohepta[c]pyridazine ring system, which represents a less common and more specialized heterocyclic scaffold in organic chemistry.
Functional Group Characteristics
The compound features several functional groups that define its chemical characteristics:
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The pyridazine ring with two nitrogen atoms contributes to the compound's basic properties and potential for hydrogen bonding.
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The carbonyl group (C=O) attached to the pyridazine ring creates an amide-like functionality.
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The acetic acid moiety (-CH2COOH) provides acidic properties and potential for esterification and other carboxylic acid reactions.
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The partially saturated cycloheptane portion contributes to the compound's lipophilicity and three-dimensional structure .
The unique combination of these structural elements creates a molecule with balanced hydrophilic and lipophilic properties, potentially useful for biological applications where membrane permeability and water solubility are important considerations.
| Safety Parameter | Classification/Value |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) H312 (Harmful in contact with skin) H332 (Harmful if inhaled) |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501 |
| GHS Pictogram | Warning symbol |
| Supplier | Product ID | Available Quantities | Status |
|---|---|---|---|
| ChemDiv | BB58-1621 | Starting from 1 mg | Available |
| VulcanChem | VC2663368 | Not specified | Available |
| CymitQuimica | 3D-FO135539 | Various (250mg-5g) | Discontinued |
| Ambeed | A503211 | Not specified | Available |
| Combi-Blocks | HA-5834 | 250mg, 1g | Available |
| abcr | AB417130 | Not specified | Available |
Future Research Perspectives
Given the limited literature specifically focused on (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid, several promising research directions could be pursued:
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable insights into how specific structural features contribute to potential biological activities. Key modifications might include:
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Substitution on the cycloheptane ring
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Modification of the acetic acid moiety (e.g., esterification, amide formation)
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Introduction of additional functional groups to the heterocyclic system
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Exploration of stereochemical variations
Detailed Physicochemical Characterization
More comprehensive characterization of the compound's physicochemical properties would benefit future applications:
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Crystal structure determination
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Solubility profiles in various solvents
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pKa determination
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Stability studies under different conditions
Biological Activity Screening
Screening the compound against various biological targets could reveal unexpected activities:
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Antimicrobial activity testing
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Enzyme inhibition assays
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Receptor binding studies
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Cell-based phenotypic screening
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Investigation as a potential pharmacophore in drug discovery
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